3-Chloro-2-cyanopyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-chloro-2-cyanopyridine involves strategic reactions starting from simpler pyridine derivatives. An interesting method involves the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride, which results in the formation of 3-chloro-4-cyanopyridine in good yields, despite expectations of chlorination at the 2-position. This highlights the unique reactivity of the cyanopyridine N-oxide and the influence of reaction conditions on product distribution (J. Rokach & Y. Girard, 1978).
Molecular Structure Analysis
The molecular structure of 3-chloro-2-cyanopyridine and its related compounds has been elucidated through crystallographic studies. For example, the crystal structures of 2- and 3-cyanopyridine isomers have been determined, providing insight into the intermolecular interactions and the arrangement of molecules in the solid state. These structures are crucial for understanding the reactivity and properties of these compounds (R. Kubiak, J. Janczak, & M. Śledź, 2002).
Chemical Reactions and Properties
3-Chloro-2-cyanopyridine participates in a variety of chemical reactions, including nucleophilic substitution reactions. The chlorine atom in 2-chloro-3-cyanopyridines is readily replaced by primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines, demonstrating its reactivity towards nucleophiles. Such reactions expand the utility of 3-chloro-2-cyanopyridine in synthesizing a wide range of compounds (Z. A. Bomika et al., 1976).
Physical Properties Analysis
The physical properties of 3-chloro-2-cyanopyridine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the conditions under which this compound can be handled and used in chemical synthesis. The crystallographic studies provide a basis for understanding how the molecular arrangement affects its physical state and reactivity.
Chemical Properties Analysis
The chemical properties of 3-chloro-2-cyanopyridine, including its acidity, basicity, and reactivity towards various reagents, are key to its applications in synthesis. Its ability to undergo nucleophilic substitution reactions, as well as reactions with hydrazine hydrate and sodium azide to give hydrazinopyridines and pyridotetrazoles, showcases its versatile reactivity profile (Z. A. Bomika et al., 1976).
Scientific Research Applications
Use in Chemical Synthesis
3-Chloro-2-cyanopyridine is a chemical compound used in various chemical reactions . It’s a white to light yellow powder or crystal with a melting point between 81.0 to 85.0 °C .
Method of Application
This compound is used as a reagent in chemical reactions. The specific procedures and parameters would depend on the particular reaction it’s being used in .
Use in the Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . 3-Chloro-2-cyanopyridine can be used in the synthesis of these compounds .
Method of Application
The synthesis involves specific chemical reactions under controlled conditions. The exact procedures and parameters would depend on the specific synthesis process .
Results or Outcomes
The synthesis results in the formation of TFMP derivatives. These compounds have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Use in the Synthesis of Cyanopyridine Derivatives
3-Chloro-2-cyanopyridine can be used in the synthesis of cyanopyridine derivatives, which have pharmacological applications .
Method of Application
The synthesis involves specific chemical reactions under controlled conditions. The exact procedures and parameters would depend on the specific synthesis process .
Results or Outcomes
The synthesis results in the formation of cyanopyridine derivatives. These compounds have been evaluated for their antimicrobial activity and anticancer properties .
Preparation of 2-Chloro-3-Cyanopyridine
3-Chloro-2-cyanopyridine can be used in the preparation of 2-Chloro-3-cyanopyridine .
Method of Application
The preparation involves dissolving 3-cyanopyridine-N-oxide and bis (trichloromethyl)carbonate in an organic solvent, dropwise adding organic alkali at the temperature of minus 5 to 40 DEG C, heating to 30 to 75 DEG C for reaction after the dropwise adding, and after reaction, separating and purifying the reaction liquid .
Results or Outcomes
The preparation method of 2-chloro-3-cyanopyridine has the beneficial effects that the bis (trichloromethyl)carbonate is a safer chlorinating reagent and used for synthesizing 2-chloro-3-cyanopyridine, which can avoid the generation of highly polluting wastes such as sulfur dioxide, phosphoric waste water and the like, and has little influence on environment .
Manufacturing of Niacinamide & Niacin (Vitamin B3)
3-Cyanopyridine, which can be derived from 3-Chloro-2-cyanopyridine, is used in the manufacturing of Niacinamide & Niacin (Vitamin B3) .
Method of Application
The specific procedures and parameters would depend on the particular manufacturing process .
Results or Outcomes
The outcomes of using 3-Cyanopyridine in the manufacturing of Niacinamide & Niacin (Vitamin B3) would vary based on the specific manufacturing process .
Synthesis of Pymetrozine, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine
3-Cyanopyridine, which can be derived from 3-Chloro-2-cyanopyridine, is used in the synthesis of Pymetrozine, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine .
Method of Application
The synthesis involves specific chemical reactions under controlled conditions. The exact procedures and parameters would depend on the specific synthesis process .
Results or Outcomes
The synthesis results in the formation of Pymetrozine, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine. These compounds have applications in pharmaceuticals & agrochemicals .
Safety And Hazards
3-Chloro-2-cyanopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and avoid ingestion . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
3-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPLFBIGFQFIDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347474 | |
Record name | 3-Chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-cyanopyridine | |
CAS RN |
38180-46-0 | |
Record name | 3-Chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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